molecular formula C6H7Cl3N2O B1532243 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 1199-49-1

3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No. B1532243
CAS RN: 1199-49-1
M. Wt: 229.5 g/mol
InChI Key: NLZBSAZGBAZSOS-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound with the empirical formula C6H7Cl3N2O and a molecular weight of 229.49 .


Molecular Structure Analysis

The SMILES string for this compound is ClC(Cl)(Cl)C1=NC(C©C)=NO1 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis Advancements

The compound 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole and its derivatives have seen significant advancements in synthesis methods. Bretanha et al. (2011) reported the ultrasound-promoted synthesis of 1,2,4-oxadiazoles, demonstrating improved yields and shorter reaction times compared to traditional methods (Bretanha, Teixeira, Ritter, Siqueira, Cunico, Pereira, & Freitag, 2011). Additionally, Bretanha et al. (2009) described a convenient synthesis of 3-trichloromethyl-1,2,4-oxadiazoles through a one-pot reaction, highlighting its practicality for various pharmaceutical and agrochemical products (Bretanha, Venzke, Campos, Duarte, Martins, Siqueira, & Freitag, 2009).

Medicinal Chemistry Applications

In medicinal chemistry, 1,2,4-oxadiazoles are utilized as building blocks for synthesizing biologically relevant molecules. Jakopin (2018) elaborated on the use of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives in creating new bifunctional 1,2,4-oxadiazole compounds for potential medical applications (Jakopin, 2018).

Energetic Materials

Kukuljan and Kranjc (2019) explored the synthesis of energetic materials using a compound that combines a 5-amino-1,2,4-triazole moiety with a 1,2,4-oxadiazole ring, indicating the potential for creating high-energy output materials (Kukuljan & Kranjc, 2019).

Antimicrobial and Antitubercular Agents

Kumar et al. (2010) synthesized 1,2,4-triazole and 1,3,4-oxadiazole derivatives with antimicrobial and antitubercular properties, highlighting their potential in treating tuberculosis and other microbial infections (Kumar, Rajendraprasad, Mallikarjuna, Chandrashekar, & Kistayya, 2010).

Pesticide and Pharmaceutical Intermediates

Li Ling-la (2015) discussed the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, an intermediate for pesticide and pharmaceutical production, emphasizing its industrial relevance (Li Ling-la, 2015).

Green Chemistry in Synthesis

Moura et al. (2019) described a green chemistry approach to synthesizing 1,2,4-oxadiazoles, utilizing microwave irradiation, showcasing an environmentally friendly and efficient method (Moura, Silva, DE FREITAS, Freitas, & De Freitas Filho, 2019).

Safety And Hazards

The compound is classified as a combustible solid. It does not have a flash point. The safety information includes the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

3-propan-2-yl-5-(trichloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3N2O/c1-3(2)4-10-5(12-11-4)6(7,8)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZBSAZGBAZSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679048
Record name 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole

CAS RN

1199-49-1
Record name 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of N-hydroxy-2-methylpropanimidamide (16.33 g, 160 mmol) in pyridine (16.81 mL, 208 mmol) and dichloromethane (165 mL) at −15° C. was treated with trichloroacetyl chloride (19.63 mL, 176 mmol) over 40 min. The reaction was allowed to warm to ambient temperature and stirred for 42 h. Water (100 mL) was added and the reaction was stirred for 30 min. The dichloromethane was removed and the residue was diluted with water (50 mL) and extracted with ether (300 mL). The ether layer was washed with water, dried over MgSO4 and concentrated to afford 3-(1-methylethyl)-5-(trichloromethyl)-1,2,4-oxadiazole (28.0 g, 76% yield) as an orange liquid. 1H NMR (400 MHz, CDCl3): δ 3.13 (septet, 1H, J=7.0 Hz), 1.36 (d, 6H, J=7.0 Hz).
Quantity
16.33 g
Type
reactant
Reaction Step One
Quantity
16.81 mL
Type
reactant
Reaction Step One
Quantity
19.63 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RT Matsuoka, EE Boros, AD Brown… - … Process Research & …, 2016 - ACS Publications
Practical and scalable syntheses were developed that were used to prepare multikilogram batches of GSK1292263A (1) and GSK2041706A (15), two potent G protein-coupled receptor …
Number of citations: 7 pubs.acs.org

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